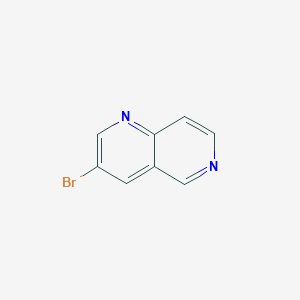
2-Oxopiperazina-1-carboxilato de tert-butilo
Descripción general
Descripción
tert-Butyl 2-oxopiperazine-1-carboxylate: is an organic compound with the molecular formula C9H16N2O3. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as a building block in the synthesis of various organic molecules due to its stability and reactivity.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 2-oxopiperazine-1-carboxylate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It serves as a model compound to investigate the interactions of piperazine-based molecules with biological targets.
Medicine: tert-Butyl 2-oxopiperazine-1-carboxylate is explored for its potential therapeutic applications. Piperazine derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic properties .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It serves as an intermediate in the synthesis of polymers, resins, and other industrial products.
Mecanismo De Acción
Target of Action
It’s known that piperazine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
Piperazine derivatives are generally known to interact with their targets, leading to a series of biochemical reactions .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would be dependent on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butyl 2-oxopiperazine-1-carboxylate. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Análisis Bioquímico
Biochemical Properties
tert-Butyl 2-oxopiperazine-1-carboxylate: plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to undergo Buchwald-Hartwig coupling reactions with aryl halides . This interaction is facilitated by enzymes that catalyze the formation of carbon-nitrogen bonds, which are crucial in the synthesis of many biologically active compounds. The nature of these interactions often involves the formation of stable intermediates that can further react to form the desired products.
Cellular Effects
The effects of tert-Butyl 2-oxopiperazine-1-carboxylate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of DNA gyrase inhibitors, which are essential for DNA replication and transcription . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and proliferation.
Molecular Mechanism
At the molecular level, tert-Butyl 2-oxopiperazine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to form hydrogen bonds and other interactions with target enzymes, leading to changes in their activity. These interactions can result in the inhibition of enzyme function or the activation of specific biochemical pathways, ultimately affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2-oxopiperazine-1-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of tert-Butyl 2-oxopiperazine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects . These threshold effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
tert-Butyl 2-oxopiperazine-1-carboxylate: is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, impacting overall cellular metabolism. The compound’s interactions with enzymes such as DNA gyrase inhibitors highlight its role in modulating key biochemical pathways . These interactions can lead to changes in the levels of specific metabolites, affecting cellular function and health.
Transport and Distribution
The transport and distribution of tert-Butyl 2-oxopiperazine-1-carboxylate within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall efficacy and function.
Subcellular Localization
tert-Butyl 2-oxopiperazine-1-carboxylate: exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the modulation of specific biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-oxopiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 2-oxopiperazine-1-carboxylate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors may be used to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 2-oxopiperazine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparación Con Compuestos Similares
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 3-oxopiperazine-1-carboxylate
Comparison: While all these compounds share the piperazine core structure, they differ in their substituents and functional groups. tert-Butyl 2-oxopiperazine-1-carboxylate is unique due to its specific tert-butyl and oxo functional groups, which confer distinct reactivity and stability. This uniqueness makes it a valuable intermediate in various synthetic applications .
Propiedades
IUPAC Name |
tert-butyl 2-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-10-6-7(11)12/h10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORUSJZOKKMNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619121 | |
| Record name | tert-Butyl 2-oxopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889958-14-9 | |
| Record name | tert-Butyl 2-oxopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPERAZIN-2-ONE, N1-BOC PROTECTED | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)




![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)



![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)
